3'-Chloro-3'-deoxy-5'-O-tritylthymidine
Overview
Description
3’-Chloro-3’-deoxy-5’-O-tritylthymidine is an organic compound with the molecular formula C29H27ClN2O4 and a molecular weight of 502.17 g/mol . It is a derivative of thymidine, a nucleoside component of DNA, and is primarily used in nucleic acid synthesis and research . This compound is known for its stability at room temperature and its solubility in solvents like dichloromethane and dimethyl sulfoxide (DMSO) .
Preparation Methods
The synthesis of 3’-Chloro-3’-deoxy-5’-O-tritylthymidine typically involves multiple steps of organic synthesis. One common method includes the protection of the 5’-hydroxyl group of thymidine with a trityl group, followed by the chlorination of the 3’-hydroxyl group . The reaction conditions often involve the use of reagents like trityl chloride and thionyl chloride under anhydrous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
3’-Chloro-3’-deoxy-5’-O-tritylthymidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The trityl group can be removed using acidic conditions to yield the free nucleoside.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3’-Chloro-3’-deoxy-5’-O-tritylthymidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Nucleic Acid Synthesis: It serves as a starting material for the synthesis of DNA sequences.
Hybridization Probes: It is used in the preparation of hybridization probes for detecting specific DNA sequences.
Fluorescent Probes: It acts as a precursor for fluorescent probes used in various biological assays.
Antiviral Research: The compound is a key intermediate in the synthesis of antiviral drugs targeting diseases like HIV and hepatitis C.
Mechanism of Action
The mechanism of action of 3’-Chloro-3’-deoxy-5’-O-tritylthymidine involves its incorporation into nucleic acids during synthesis . The trityl group protects the 5’-hydroxyl group, allowing selective reactions at other positions . Upon deprotection, the compound can be incorporated into DNA sequences, where it may interfere with normal DNA replication and function . This property is particularly useful in antiviral research, where modified nucleosides can inhibit viral replication .
Comparison with Similar Compounds
3’-Chloro-3’-deoxy-5’-O-tritylthymidine can be compared with other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral medication.
3’-Fluoro-3’-deoxythymidine: Another nucleoside analog with antiviral properties.
5’-O-Tritylthymidine: Similar in structure but lacks the chlorine substitution at the 3’ position.
The uniqueness of 3’-Chloro-3’-deoxy-5’-O-tritylthymidine lies in its specific substitution pattern and protective group, which confer distinct reactivity and applications in nucleic acid chemistry .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBVZHGDVFKZMX-JIMJEQGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570279 | |
Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34627-62-8 | |
Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.